![molecular formula C11H15Cl2N3 B1413413 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-72-2](/img/structure/B1413413.png)

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

概要

説明

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, making FGFR inhibitors a promising area of research for cancer therapy .

科学的研究の応用

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

Cancer Research: As an FGFR inhibitor, this compound is studied for its potential to inhibit the proliferation of cancer cells and induce apoptosis.

Drug Development: The compound serves as a lead compound for the development of new FGFR inhibitors with improved efficacy and selectivity.

Biological Studies: It is used in various biological studies to understand the role of FGFR signaling pathways in cellular processes and disease progression.

作用機序

- By inhibiting α-amylase, PPD limits carbohydrate digestion and subsequently reduces glucose absorption .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. The compound binds to the ATP-binding site of the FGFRs, preventing their activation and subsequent downstream signaling.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling pathways. The compound’s low molecular weight enhances its binding affinity and specificity, making it a promising lead compound for further development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it maintains its inhibitory effects on FGFRs and cellular functions, although the extent of inhibition may decrease slightly over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings suggest a therapeutic window within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . It may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The compound’s localization can influence its activity and effectiveness in inhibiting cellular processes.

準備方法

The synthesis of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves several steps. One common synthetic route includes the following steps:

Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and pyrrole.

Introduction of the Pyrrolidin-3-yl Group: This step involves the addition of a pyrrolidine moiety to the pyrrolo[2,3-b]pyridine core. This can be done using reagents like pyrrolidine and suitable catalysts.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically by treatment with hydrochloric acid.

化学反応の分析

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Addition: Addition reactions can occur at the pyrrolidine ring, involving reagents like acids or bases.

類似化合物との比較

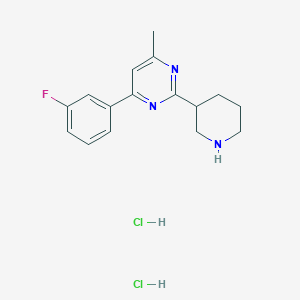

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is compared with other FGFR inhibitors such as:

AZD4547: A potent FGFR inhibitor with similar mechanisms of action but different chemical structures.

Erdafitinib: Another FGFR inhibitor approved for the treatment of certain cancers, with a different molecular structure and pharmacokinetic profile.

BGJ398: A selective FGFR inhibitor with distinct chemical properties and clinical applications.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.

特性

IUPAC Name |

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSVUSQARYGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)